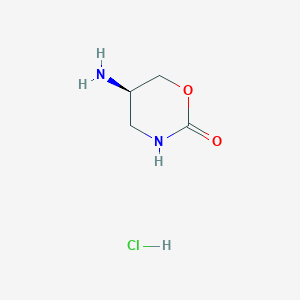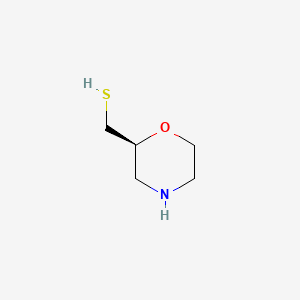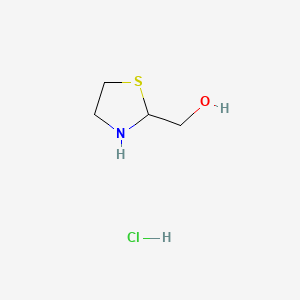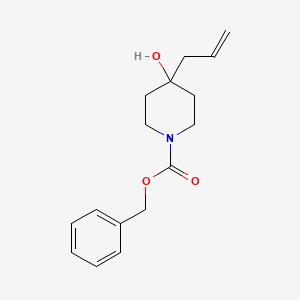
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a triazolidine ring and an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 2-aminoethyl chloride hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the triazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: This compound is also an aminoethyl derivative but has a different core structure.
2-Aminoethyl methacrylate hydrochloride: Another aminoethyl compound with distinct chemical properties.
Uniqueness
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its triazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other aminoethyl derivatives and valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C4H9ClN4O2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-1-2-8-3(9)6-7-4(8)10;/h1-2,5H2,(H,6,9)(H,7,10);1H |
Clave InChI |
DZNMMFJWIMBGGM-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)NNC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


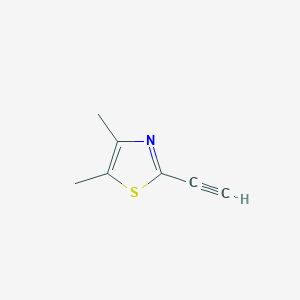
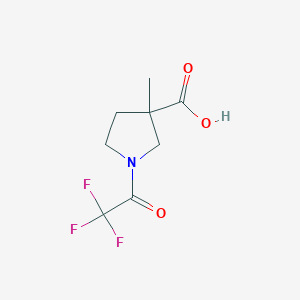
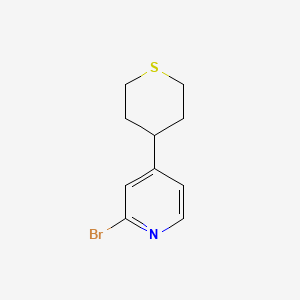
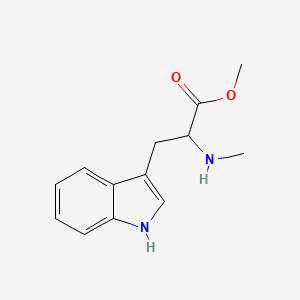
![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)

![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)



